4-(2,5-Dimethylfuran-3-yl)thiazol-2-amine hydrochloride
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Overview
Description
4-(2,5-Dimethylfuran-3-yl)thiazol-2-amine hydrochloride is a chemical compound with the molecular formula C9H10N2OS•HCl It is a derivative of thiazole and furan, two heterocyclic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylfuran-3-yl)thiazol-2-amine hydrochloride typically involves the condensation of 2,5-dimethylfuran with thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The final product is obtained by treating the thiazole derivative with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylfuran-3-yl)thiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazole ring can be reduced to form thiazolidines.
Substitution: The amino group on the thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Furanones
Reduction: Thiazolidines
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
4-(2,5-Dimethylfuran-3-yl)thiazol-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylfuran-3-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. It binds to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: Known for its phosphodiesterase inhibitory activity.
4-(2,5-Dimethylfuran-3-yl)-N-(2-methoxyphenyl)thiazol-2-amine: Investigated for its potential as an anticancer agent.
Uniqueness
4-(2,5-Dimethylfuran-3-yl)thiazol-2-amine hydrochloride is unique due to its specific structural features, which confer distinct biological activities.
Properties
IUPAC Name |
4-(2,5-dimethylfuran-3-yl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS.ClH/c1-5-3-7(6(2)12-5)8-4-13-9(10)11-8;/h3-4H,1-2H3,(H2,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQWFNXYLJFQSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=CSC(=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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